molecular formula C10H10ClF3N2O B1419625 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine CAS No. 1100767-03-0

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine

Cat. No.: B1419625
CAS No.: 1100767-03-0
M. Wt: 266.65 g/mol
InChI Key: BUXBRHIWNDBNPK-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C10H10ClF3N2O and its molecular weight is 266.65 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine is bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

This compound exhibits submicromolar inhibition of bacterial Sfp-PPTase . This means it binds to the Sfp-PPTase enzyme, inhibiting its function. , indicating a degree of selectivity in its action.

Biochemical Pathways

The inhibition of Sfp-PPTase by this compound affects the post-translational modification process, which is essential for bacterial cell viability and virulence . This disruption can thwart bacterial growth and attenuate secondary metabolism .

Pharmacokinetics

It’s noted that the compound possesses antibacterial activity in the absence of a rapid cytotoxic response in human cells , suggesting a favorable safety profile.

Result of Action

The action of this compound results in the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The efficacy of this compound can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli . This suggests that the bacterial environment and its specific resistance mechanisms can impact the compound’s action and efficacy.

Biochemical Analysis

Biochemical Properties

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)morpholine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as phosphopantetheinyl transferases (PPTases), which are crucial for bacterial cell viability and virulence . The compound inhibits bacterial PPTases without affecting the human orthologue, making it a promising candidate for antibacterial drug development. The interaction between this compound and PPTases involves binding to the enzyme’s active site, thereby preventing the post-translational modification of proteins essential for bacterial metabolism and growth.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In bacterial cells, the compound disrupts essential metabolic pathways by inhibiting PPTases, leading to reduced cell viability and growth . In human cells, this compound exhibits minimal cytotoxicity, making it a suitable candidate for therapeutic applications. The compound’s influence on cell signaling pathways, gene expression, and cellular metabolism is primarily observed in bacterial systems, where it attenuates the production of secondary metabolites and thwarts bacterial growth.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of PPTases by binding to the enzyme’s active site, thereby blocking the transfer of phosphopantetheinyl groups to target proteins . This inhibition disrupts the post-translational modification of proteins essential for bacterial metabolism and virulence. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in bacterial cell processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on bacterial PPTases, leading to sustained reductions in bacterial cell viability and growth. The compound’s long-term effects on cellular function in human cells remain to be fully elucidated.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, potential adverse effects such as cytotoxicity and disruption of normal cellular processes may be observed. Threshold effects have been identified, indicating that there is an optimal dosage range for achieving the desired antibacterial effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to bacterial metabolism. The compound interacts with enzymes such as PPTases, which play a crucial role in the post-translational modification of proteins . By inhibiting these enzymes, this compound disrupts the production of secondary metabolites and affects metabolic flux in bacterial cells. The compound’s effects on metabolite levels and overall metabolic activity are primarily observed in bacterial systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In bacterial cells, the compound is efficiently taken up and distributed to target sites, where it exerts its inhibitory effects on PPTases

Subcellular Localization

The subcellular localization of this compound is primarily observed in bacterial cells, where it targets specific compartments and organelles involved in metabolic processes . The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to the appropriate sites within the cell. In human cells, the subcellular localization of this compound remains to be fully characterized.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClF3N2O/c11-8-5-7(10(12,13)14)6-15-9(8)16-1-3-17-4-2-16/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXBRHIWNDBNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.